molecular formula C55H80N14O12S2 B043707 Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- CAS No. 119617-72-0

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-

Cat. No. B043707
M. Wt: 1193.4 g/mol
InChI Key: LFQFIBYCRPIIQR-VCAUYVTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, also known as antidiuretic hormone (ADH), is a peptide hormone that regulates water balance in the body. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism Of Action

Argipressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It also acts on blood vessels to increase blood pressure. The mechanism of action of argipressin involves binding to specific receptors in the kidneys and blood vessels, which activates a signaling pathway that leads to the desired physiological effects.

Biochemical And Physiological Effects

Argipressin has a number of biochemical and physiological effects, including the regulation of water balance, blood pressure, and stress response. It also plays a role in social behavior and memory. Argipressin has been shown to increase the release of cortisol, a stress hormone, and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages And Limitations For Lab Experiments

Argipressin has several advantages for use in lab experiments, including its ability to regulate water balance and blood pressure, and its role in social behavior and memory. However, there are also limitations to its use, including the complexity of its synthesis, the need for specialized expertise in peptide chemistry, and the potential for off-target effects.

Future Directions

There are several future directions for research on argipressin, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Argipressin has been studied for its potential use in the treatment of disorders such as diabetes insipidus, septic shock, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action of argipressin and its potential applications in medicine.

Synthesis Methods

Argipressin can be synthesized using solid-phase peptide synthesis or liquid-phase peptide synthesis. The former method involves the stepwise assembly of amino acids on a solid support, while the latter method involves the use of solution-phase chemistry. The synthesis of argipressin is complex and requires expertise in peptide chemistry.

Scientific Research Applications

Argipressin has been used in a variety of scientific research applications, including studies on water balance, blood pressure regulation, and stress response. It has also been used in studies on social behavior and memory. Argipressin has been shown to play a role in the regulation of social behavior in animals, including aggression, pair bonding, and maternal behavior.

properties

CAS RN

119617-72-0

Product Name

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-

Molecular Formula

C55H80N14O12S2

Molecular Weight

1193.4 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1

InChI Key

LFQFIBYCRPIIQR-VCAUYVTFSA-N

Isomeric SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S

SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S

Other CAS RN

119617-72-0

sequence

YFQNXPRG

synonyms

1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin
arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
BCADAVP

Origin of Product

United States

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